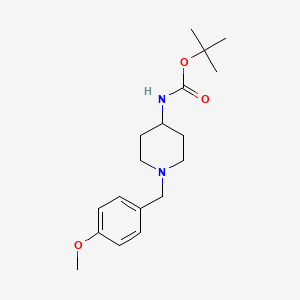

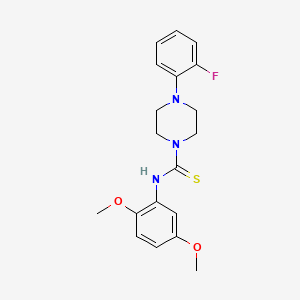

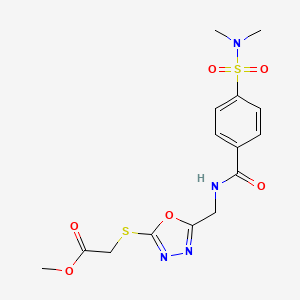

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” involves complex organic reactions . For instance, the synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors . Another example is the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex, given the presence of multiple functional groups and rings in its structure . For instance, a compound named Z144, which contains a pyridazin-3-amine moiety, interacts with amino acids through hydrophobic interactions, and its aromatic rings play an important role .Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds can be complex and varied . For instance, the Michael addition of the acrylamide group of the lead molecule at β-position is facile because the low energy lowest unoccupied molecular orbital (LUMO) is concentrated on the group .Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models.

Mechanism of Action

Target of Action

The compound, also known as N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be anticipated that this compound may have diverse molecular and cellular effects .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is its broad-spectrum activity against various cancer cell lines. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limited solubility in aqueous solutions and high cost of synthesis are some of the limitations for lab experiments.

Future Directions

For research include improving the solubility of the compound, studying its synergistic effects with other anti-cancer agents, and exploring its potential use for other diseases.

Synthesis Methods

The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide involves a multi-step process that starts with the reaction of 3-bromo-6-methylsulfonylpyridazine with 3-aminophenylboronic acid in the presence of a palladium catalyst. This intermediate is then reacted with 2-phenoxyacetyl chloride to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-27(24,25)19-11-10-17(21-22-19)14-6-5-7-15(12-14)20-18(23)13-26-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMSIPGWKXNVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methoxy-phenyl)-2,3-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2950751.png)

![N-(4-isopropylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2950752.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950768.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone](/img/structure/B2950769.png)